DI-Iso-propyl-D14-amine

Description

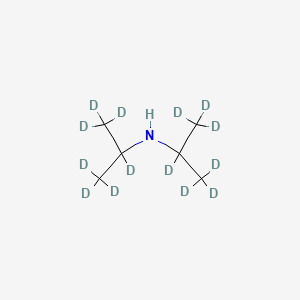

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,3,3,3-heptadeuterio-N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-5(2)7-6(3)4/h5-7H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOMVDZJSHZZME-ZVEBFXSZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications in Mechanistic Chemical Studies

Elucidation of Reaction Mechanisms via Isotopic Labeling Investigations

The use of isotopically labeled compounds is a cornerstone of mechanistic chemistry. ias.ac.in By strategically replacing hydrogen atoms with deuterium (B1214612) in Di-iso-propyl-D14-amine, researchers can track the movement of atoms, identify bond-breaking and bond-forming steps, and characterize elusive intermediates. This approach provides unambiguous evidence that helps to either support or refute proposed mechanistic hypotheses.

The fourteen deuterium atoms on this compound act as a heavy label, allowing its incorporation into molecules to be monitored by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This is particularly valuable for distinguishing between proposed reaction pathways. For example, in reactions involving the transfer of the diisopropylamino group, the significant mass difference imparted by the D14 label allows for clear identification of the products and intermediates containing the amine moiety.

In studies of complex rearrangements or multi-step syntheses, this tracing capability can confirm whether a particular fragment is retained, transferred, or eliminated. The presence of the D14 signature in a transient species, detected by spectroscopic methods, can provide direct evidence for the existence of short-lived intermediates that are otherwise difficult to observe. researchgate.netnih.gov

Strongly basic reagents derived from this compound, such as Lithium Di-iso-propyl-D14-amide (LDA-D14) or Sodium Di-iso-propyl-D14-amide (NaDA-D14), are known to react with common ethereal solvents like tetrahydrofuran (B95107) (THF), especially at elevated temperatures. nih.gov Isotopic labeling is crucial for elucidating the mechanisms of this solvent degradation.

By using the deuterated base, it becomes possible to determine the origin of protons involved in the decomposition pathway. For instance, if the degradation involves proton abstraction from the solvent by the amide base, the resulting this compound would remain fully deuterated. Conversely, if the mechanism involved proton-deuterium exchange between the solvent and the amide, this would be observable through the formation of partially protiated diisopropylamine (B44863). These studies are critical for defining the operational temperature limits and stability of these reagents in various solvents. nih.govresearchgate.net

The reactivity of organometallic bases like Lithium Diisopropylamide (LDA) and Sodium Diisopropylamide (NaDA) is notoriously complex due to the formation of various aggregates (e.g., dimers, monomers) in solution, each with different reactivity. nih.govresearchgate.net Utilizing the D14-labeled variant of the parent amine to generate LDA-D14 and NaDA-D14 provides a powerful method for dissecting these complexities through kinetic studies. umich.edunih.gov

The rate of a reaction mediated by LDA or NaDA often depends on the concentration of the base in a non-integer order, which is indicative of an equilibrium between different aggregation states being involved in the reaction mechanism. nih.govumich.edu Rate studies comparing the protiated and deuterated versions of the base can help clarify the nature of the rate-limiting transition state. Changes in reaction rates and kinetic dependencies upon deuteration can reveal whether changes in aggregation or solvation are occurring leading up to, or during, the rate-limiting step.

Table 1: Representative Kinetic Data for a Hypothetical LDA-Mediated Reaction This interactive table showcases how reaction orders might be determined in a kinetic study.

| [LDA] (M) | [Substrate] (M) | Initial Rate (M/s) with LDA | Initial Rate (M/s) with LDA-D14 |

|---|---|---|---|

| 0.1 | 0.1 | 1.00e-5 | 9.85e-6 |

| 0.2 | 0.1 | 1.41e-5 | 1.39e-5 |

From this data, one could plot log(Rate) vs. log([LDA]) to find the reaction order with respect to the base, which appears to be approximately 0.5, suggesting a dimer-monomer pre-equilibrium.

In some cases, the substrate itself can participate in the deaggregation of the dominant dimeric form of the base to a more reactive monomeric species. This "substrate-assisted deaggregation" can be probed using this compound. If the deaggregation step is rate-limiting, a kinetic isotope effect may not be observed on a subsequent C-H bond cleavage step involving the substrate. Conversely, comparing the kinetics with a deuterated substrate versus a deuterated base can help isolate the energetic barriers of deaggregation versus the chemical transformation step.

A central question in the study of diisopropylamide bases is whether the reaction proceeds through a lower-concentration, but highly reactive, monomer or through the more abundant dimer. nih.gov Isotopic labeling with this compound is instrumental in distinguishing between these pathways. researchgate.netfigshare.com For instance, if a reaction proceeds via a monomer-based transition state, the rate law will reflect the dissociation of the dimer. If the reaction rate is limited by the deaggregation of the dimer, this step will precede the reaction with the substrate. figshare.com Computational studies have shown that the energy barriers for deaggregation can be significant and comparable to the barriers for the chemical reaction itself, making it a potential rate-limiting step. nih.gov Comparing the experimental rates and KIEs from LDA-D14 with theoretical models for both monomer and dimer pathways allows for a robust assignment of the operative mechanism. researchgate.netnih.gov

Mechanistic Insights into Organometallic Reactivity (e.g., Lithium Diisopropylamide, Sodium Diisopropylamide)

Kinetic Isotope Effects (KIE) Investigations

The study of kinetic isotope effects is a cornerstone of physical organic chemistry, used to determine reaction mechanisms by identifying rate-limiting steps and characterizing transition states. libretexts.org The replacement of hydrogen with deuterium typically results in a slower reaction rate for steps involving the cleavage of that bond, a phenomenon referred to as a primary kinetic isotope effect. wikipedia.org

For instance, in reactions involving lithium diisopropylamide (LDA), the non-deuterated analogue, the mechanism can be complicated by aggregation and solvation dynamics. nih.gov Seemingly minor changes in reaction conditions can cause shifts in the rate-limiting step. wpmucdn.comnih.gov In such cases, using the deuterated compound can help to disentangle these complexities. If the rate-limiting step is the deaggregation of the amine base, little to no KIE would be observed. nih.gov However, if a subsequent proton transfer from the amine is rate-limiting, a large primary KIE would be expected.

Hydride transfer reactions are fundamental processes in organic and biological chemistry. The analysis of primary kinetic isotope effects in these reactions using substrates like this compound offers deep insight into the geometry of the transition state. The magnitude of the KIE is sensitive to the nature of the transition state; a symmetrical, linear transfer of a hydride ion typically exhibits a maximal KIE, while non-linear or asymmetric transition states result in smaller effects. nih.govprinceton.edu

The value of kH/kD can vary systematically based on the thermodynamics of the reaction. nih.govresearchgate.net By measuring the KIE for a hydride transfer involving this compound, researchers can model the transition state and understand the degree of bond breaking and bond formation occurring at the slowest step of the reaction. nih.govresearchgate.net

| Observed KIE (kH/kD) | Plausible Interpretation of Transition State (TS) Structure | Supporting Rationale |

|---|---|---|

| ~1.0 - 1.5 | Early or late transition state; non-linear transfer | Minimal C-H/C-D bond stretching in the TS. The zero-point energy difference between the C-H and C-D bond is largely retained. |

| ~2.5 - 4.0 | Asymmetric transition state; some non-linear character | Significant bond cleavage occurs in the TS, but the hydride is not symmetrically located between the donor and acceptor. |

| ~6.0 - 8.0 | Symmetrical and linear transition state | The hydride is equally bonded to the donor and acceptor, leading to a maximal loss of the C-H/C-D stretching vibration in the TS, resulting in a large KIE. princeton.edu |

| > 10 | Significant quantum mechanical tunneling | The observed rate difference exceeds the semi-classical limit, suggesting the lighter protium (B1232500) atom "tunnels" through the activation barrier more readily than the heavier deuterium. nih.govresearchgate.net |

The most direct influence of deuteration is the reduction of reaction rates in processes where C-H bond cleavage is rate-limiting, a direct consequence of the higher zero-point energy of a C-H bond compared to a C-D bond. wpmucdn.com Beyond this primary effect on reaction rates, deuteration can also subtly alter the selectivity of a reaction (chemoselectivity, regioselectivity, or stereoselectivity).

This change in selectivity can arise if a substrate has multiple competing reaction pathways with different rate-limiting steps. If one pathway involves C-H bond cleavage and another does not, deuterating the molecule will slow the first pathway more significantly, potentially allowing the second pathway to dominate. Furthermore, secondary deuterium isotope effects can influence the basicity and nucleophilicity of the amine. nih.govresearchgate.net Studies have shown that deuteration adjacent to an amine nitrogen can increase the amine's basicity, an effect attributed to changes in hyperconjugation and zero-point energy. nih.govresearchgate.net This alteration in basicity, though small, can be sufficient to shift product ratios in sensitive chemical systems.

| Amine Reagent | Rate Constant for Pathway A (s⁻¹) | Rate Constant for Pathway B (s⁻¹) | Product Ratio (A:B) | Interpretation |

|---|---|---|---|---|

| Diisopropylamine | 1.0 x 10⁻³ | 5.0 x 10⁻⁴ | 2:1 | Pathway A is the kinetically favored pathway with the non-deuterated reagent. |

| This compound | 1.5 x 10⁻⁴ | 4.8 x 10⁻⁴ | 1:3.2 | Pathway A exhibits a large KIE (kH/kD ≈ 6.7), indicating C-H bond cleavage is rate-limiting. Pathway B shows a negligible KIE, so its rate is unaffected. This reverses the product selectivity. |

Studies of Stereochemical Pathways in Organic Reactions

Isotopically labeled compounds are essential for tracing the movement of atoms and molecular fragments through a reaction, providing definitive evidence for proposed stereochemical and mechanistic pathways.

Crossover experiments are a classic method used to distinguish between intramolecular (within a single molecule) and intermolecular (between different molecules) reaction mechanisms. wikipedia.orgslideshare.net In a typical setup, two similar but distinguishable reactants are allowed to react in the same vessel.

By using a 1:1 mixture of this compound and standard diisopropylamine in a reaction, the nature of the amine's involvement can be determined. If the reaction is strictly intramolecular, only two products will be formed: one derived entirely from the non-deuterated amine and one derived entirely from the fully deuterated amine. However, if the mechanism is intermolecular, fragments of the amine can be exchanged between molecules during the reaction, leading to the formation of "crossover" products containing partial deuteration, which can be readily detected by mass spectrometry. wikipedia.orgdbpedia.org The absence or presence of these crossover products provides unambiguous evidence for the reaction pathway.

Many catalytic cycles involving secondary amines proceed through the formation of a reactive iminium ion intermediate. nih.gov This intermediate is typically generated via oxidation of the parent amine, which often involves the loss of a hydrogen atom from the carbon alpha to the nitrogen atom. nih.govmdpi.com

Advanced Analytical Techniques Utilizing Deuterated Diisopropylamine

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

In NMR spectroscopy, the presence of deuterium (B1214612) in place of hydrogen drastically alters the magnetic properties of the molecule, an effect that can be leveraged to simplify complex spectra, probe molecular dynamics, and enhance signal sensitivity.

Deuterium NMR, which directly observes the deuterium nucleus, serves as a definitive method to confirm the successful isotopic labeling of a compound. wikipedia.orgmagritek.com Since the natural abundance of deuterium is very low (approximately 0.016%), a strong signal in the ²H NMR spectrum confirms that the diisopropylamine (B44863) molecule has been enriched with deuterium. wikipedia.org This technique is crucial for verifying the position and extent of deuteration within the isopropyl groups of the amine.

Beyond simple verification, ²H NMR is a sensitive probe for studying molecular motion and orientation in materials. wikipedia.org The interaction between the nuclear electric quadrupole moment of the deuterium nucleus (a spin=1 particle) and the local electric field gradient provides detailed information about the dynamics of the C-D bond. nih.gov Changes in molecular motions, such as rotations or conformational changes involving the deuterated isopropyl groups, have pronounced effects on the ²H NMR spectral line shape, allowing for detailed mechanistic and dynamic investigations. wikipedia.org

Table 1: Properties of Nuclei Relevant to NMR Spectroscopy

| Nucleus | Spin (I) | Natural Abundance (%) | Gyromagnetic Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) |

|---|---|---|---|

| ¹H | 1/2 | 99.98 | 26.7522 |

| ²H (D) | 1 | 0.016 | 4.1066 |

The introduction of deuterium into the diisopropylamine structure has profound and beneficial effects on standard ¹H and ¹³C NMR spectra, where it acts as a "silent" probe to simplify and clarify spectral data.

One of the most significant advantages of using DI-Iso-propyl-D14-amine in ¹H NMR is the dramatic simplification of the resulting spectrum. The 14 protons of the two isopropyl groups are replaced by deuterium, effectively removing their signals from the proton spectrum. wikipedia.org This elimination of signals prevents potential overlap with other resonances in a complex molecule, thereby enhancing spectral resolution.

Furthermore, in molecules where residual protons are adjacent to the deuterated carbons, the complex splitting patterns (e.g., septets for a CH group coupled to two CH₃ groups) are removed. If deuterium decoupling is applied during the experiment, any residual proton signal coupled to a deuterium will collapse from a multiplet into a sharp singlet, which can improve both resolution and the accuracy of signal integration. magritek.com

By simplifying complex spectra, deuterated probes like this compound facilitate the unambiguous assignment of the remaining proton and carbon signals, aiding in the precise elucidation of molecular structures. The isotope effect from neighboring deuterons can also cause small but measurable shifts in the chemical shifts of nearby ¹³C and ¹H nuclei, providing additional structural information. nih.gov

Moreover, the quadrupolar relaxation of ²H nuclear spins is a powerful tool for investigating conformational dynamics. nih.gov Measuring deuterium relaxation rates provides access to the spectral density function, which describes the reorientation of the C-D bond vector. nih.gov This allows researchers to characterize the speed and nature of molecular motions, offering insights into the dynamic processes of molecules containing the diisopropylamine-d14 moiety.

Hyperpolarization techniques in NMR are designed to overcome the inherent low sensitivity of the method by dramatically increasing the polarization of nuclear spins beyond their thermal equilibrium state. One such method, photo-CIDNP (Chemically Induced Dynamic Nuclear Polarization), can enhance NMR signals for certain molecules by several orders of magnitude. nih.gov While specific applications involving this compound are not detailed, deuterated compounds are valuable in such advanced research. The selective introduction of a deuterated group allows for the study of specific parts of a molecule or complex without interference from proton signals, making it a potentially useful tool in hyperpolarized studies aimed at tracking molecular interactions or metabolic pathways with high sensitivity. nih.gov

Utility as Labeled Probes in Proton (<sup>1</sup>H NMR) and Carbon (<sup>13</sup>C NMR) Spectroscopy

Mass Spectrometry (MS) Applications

In mass spectrometry, this compound is an invaluable tool, primarily used as an internal standard for the quantitative analysis of the non-deuterated compound or its derivatives. The 14 deuterium atoms introduce a significant and predictable mass shift compared to the parent compound.

The key application is in isotope dilution mass spectrometry, often coupled with chromatographic separation techniques like liquid chromatography (LC-MS). smolecule.com A known amount of this compound is added to a sample at the beginning of the analytical process. Since the deuterated standard is chemically identical to the non-deuterated analyte, it experiences the same losses during sample preparation, extraction, and ionization in the mass spectrometer. smolecule.com

By monitoring the distinct molecular ion peaks for both the analyte and the internal standard, a precise quantification of the target compound can be achieved. smolecule.com This method corrects for matrix effects and variations in instrument response, leading to highly accurate and reproducible results. smolecule.com For example, the mass difference allows for unambiguous detection of the target analyte even in complex matrices like soil, water, or biological tissues. smolecule.com

Table 2: Mass Spectrometry Data for Diisopropylamine and its Deuterated Analog

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |

|---|---|---|---|

| Diisopropylamine | C₆H₁₅N | 101.19 | 101.1204 |

Additionally, the substitution of hydrogen with deuterium can alter the rate of metabolic reactions. This "kinetic isotope effect" can slow down enzymatic processes that involve the cleavage of a carbon-deuterium bond compared to a carbon-hydrogen bond. smolecule.com This property makes this compound a useful tracer in pharmacokinetic and metabolic studies to investigate the fate and degradation pathways of molecules containing this moiety. smolecule.com

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Diisopropylamine |

| Diisopropylethylamine |

Role as Internal Standards for Quantitative Analysis in Chemical Research

In quantitative analysis, particularly when coupled with mass spectrometry, the use of a stable isotope-labeled internal standard is considered the gold standard for achieving the highest level of accuracy and precision. clearsynth.comwisdomlib.orgnih.gov this compound is ideally suited for this role when quantifying diisopropylamine or structurally related compounds. An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added to a sample in a known quantity before sample processing. researchgate.net

The primary function of a deuterated internal standard like this compound is to compensate for variations that can occur during sample preparation and analysis. clearsynth.comwisdomlib.org These variations may include loss of analyte during extraction, inconsistencies in injection volume, and fluctuations in instrument response, particularly the suppression or enhancement of the analyte signal due to matrix effects in complex samples. clearsynth.comnih.govresearchgate.net Because the deuterated standard and the native analyte behave nearly identically during these processes, any loss or signal variation experienced by the analyte will be mirrored by the internal standard. researchgate.net By measuring the ratio of the analyte signal to the internal standard signal, a more accurate and reproducible quantification can be achieved. nih.gov

The use of stable isotopically labeled (SIL) internal standards is widely regarded as the first choice in quantitative bioanalytical liquid chromatography/mass spectrometry (LC/MS) assays for yielding superior assay performance. nih.gov While deuterium-labeled compounds are highly effective, it is important to note that they may occasionally exhibit slight differences in retention times or recovery compared to the non-labeled analyte. nih.govscispace.com

Table 1: Key Advantages of Using Deuterated Internal Standards in Quantitative Analysis

| Advantage | Description |

| Accuracy and Precision | Provides highly accurate and precise results, even at low analyte concentrations, by correcting for procedural variations. olhardigital.com.br |

| Matrix Effect Compensation | Effectively mitigates the impact of complex sample matrices that can interfere with the analyte signal. clearsynth.com |

| Recovery Independence | The final calculated concentration is independent of the analyte's recovery rate during sample preparation. olhardigital.com.br |

| Method Validation | Ensures the robustness and reliability of the analytical method during its development and validation. clearsynth.com |

Identification of Research Metabolites via Stable Isotope Labeling Coupled with LC-MS

Stable isotope labeling is a powerful technique in metabolomics for the discovery and identification of novel metabolites and the elucidation of metabolic pathways. tandfonline.comnih.gov When a deuterated compound such as this compound is introduced into a biological system, it can be metabolized, leading to the formation of deuterated metabolites. These labeled metabolites can then be traced and identified using liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov

The key principle behind this approach is the characteristic mass shift observed in the resulting metabolites. The mass difference between the deuterated and non-deuterated isotopologues allows for the straightforward detection and differentiation of metabolites derived from the administered labeled compound from the endogenous metabolic background. frontiersin.org This greatly simplifies the complex datasets typically generated in untargeted metabolomics studies, enabling researchers to confidently identify the biosynthetic products of the compound of interest. tandfonline.com

LC-MS is particularly well-suited for this application due to its ability to separate complex mixtures and provide mass information for each component. nih.gov High-resolution mass spectrometry (HRMS) further enhances this capability by enabling the assignment of molecular formulas based on accurate mass measurements and the distinct isotopic patterns of the labeled compounds. tandfonline.com The use of deuterium oxide in the mobile phase during LC/MS analysis can also facilitate the structural elucidation of drug metabolites through on-line hydrogen/deuterium exchange experiments. nih.gov

Table 2: Research Findings in Metabolite Identification using Stable Isotope Labeling

| Research Finding | Technique | Significance |

| Differentiation of Endogenous vs. Exogenous Compounds | Stable Isotope Labeling with LC-MS | Allows for the clear distinction between metabolites produced by the biological system and compounds originating from the growth medium or diet. tandfonline.com |

| Simplification of Complex Metabolomics Data | Untargeted Metabolomics with Stable Isotopes | The unique isotopic signature of labeled metabolites acts as a filter to easily identify compounds of interest within a complex biological sample. nih.gov |

| Elucidation of Novel Metabolic Pathways | Tracer-Based Isotope Labeling | By tracking the incorporation of the stable isotope label, researchers can map the flow of atoms through metabolic networks and identify previously unknown pathways. tandfonline.com |

| Enhanced Confidence in Metabolite Identification | LC-HRMS | The combination of chromatographic separation and high-resolution mass data provides strong evidence for the structural assignment of newly discovered metabolites. tandfonline.com |

Stable Isotope Dilution Assays for Research Purposes

Stable isotope dilution analysis (SIDA) is a highly accurate method for determining the concentration of a substance in a sample. olhardigital.com.br This technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte, such as this compound, to the sample. umsl.edu This labeled compound, often referred to as the "spike," serves as an internal standard. olhardigital.com.br

After the spike is thoroughly mixed with the sample, a portion of the mixture is analyzed, typically by mass spectrometry. olhardigital.com.br The key to the accuracy of SIDA is that the measurement is based on the ratio of the signal from the naturally occurring analyte to the signal from the isotopically labeled spike. olhardigital.com.br Because this ratio is measured, the absolute recovery of the analyte from the sample matrix does not affect the final quantitative result. olhardigital.com.br This makes SIDA particularly robust and reliable for analyzing complex samples where analyte losses during sample preparation are common. olhardigital.com.br

Stable isotope dilution assays are widely used in various research fields for the precise quantification of a wide range of compounds. The use of stable isotope dilution in conjunction with LC-MS/MS provides the highest possible analytical specificity for quantitative determinations and is now widely used in the discovery and validation of biomarkers. nih.govresearchgate.net

Table 3: Principles of Stable Isotope Dilution Assays

| Principle | Description |

| Isotopic Tracer | A known quantity of a stable isotope-labeled form of the analyte (the "spike") is added to the sample. olhardigital.com.br |

| Homogenization | The spike is thoroughly mixed with the sample to ensure uniform distribution. |

| Ratio Measurement | The ratio of the unlabeled analyte to the labeled spike is measured using a mass-sensitive detector. olhardigital.com.br |

| Quantification | The initial concentration of the analyte in the sample is calculated based on the measured isotope ratio and the known amount of the added spike. olhardigital.com.br |

Chromatographic Separations for Isotopologue Analysis

The separation of isotopologues, which are molecules that differ only in their isotopic composition, is a specialized area of chromatography. While chemically identical, deuterated compounds like this compound can sometimes be separated from their non-deuterated counterparts using chromatographic techniques. nih.gov This separation arises from subtle differences in their physical properties caused by the mass difference between hydrogen and deuterium.

Gas chromatography (GC) has been shown to be effective for the separation of a wide range of deuterated compounds from their protiated forms. nih.gov The retention behavior of isotopologues in GC can be influenced by several factors, including the type of stationary phase used in the column and the position of the deuterium atoms within the molecule. nih.gov

In some cases, an "inverse isotope effect" is observed, where the heavier, deuterated compound elutes earlier than the lighter, non-deuterated compound. nih.gov This is often seen on nonpolar stationary phases. Conversely, a "normal isotope effect," where the deuterated compound has a longer retention time, can occur on polar stationary phases. nih.gov The ability to chromatographically separate isotopologues is important for certain applications, such as in non-mass spectrometry-based stable isotope dilution assays and in studies of kinetic isotope effects. nih.gov

Table 4: Factors Influencing Chromatographic Separation of Isotopologues

| Factor | Influence on Separation |

| Stationary Phase Polarity | Nonpolar phases often result in the earlier elution of the deuterated compound (inverse isotope effect), while polar phases can lead to its later elution (normal isotope effect). nih.gov |

| Analyte Structure | The specific structure of the molecule and the location of the deuterium atoms can affect the magnitude of the isotope effect on retention time. nih.gov |

| Chromatographic Technique | Gas chromatography is a commonly used technique for the separation of isotopologues. nih.gov |

Role in Complex Organic Synthesis and Reagent Development for Research

DI-Iso-propyl-D14-amine as a Building Block for Novel Labeled Research Compounds

This compound is utilized as a precursor, or starting material, in the multi-step synthesis of more complex isotopically labeled molecules. By incorporating the fully deuterated diisopropylamino- moiety, chemists can create labeled versions of target compounds, which are indispensable for a variety of research applications. A notable application is in the synthesis of labeled pharmaceuticals and their metabolites or impurities, such as the antiarrhythmic drug Disopyramide. It also serves as a precursor in the synthesis of certain herbicides, allowing for environmental fate and metabolism studies. The use of a deuterated building block ensures that the label is stably integrated into the carbon skeleton of the final product.

Preparation of Deuterated Reagents and Intermediates for Advanced Chemical Studies

Beyond its role as a structural component of a final target molecule, this compound is crucial for preparing other deuterated reagents and key intermediates. These labeled reagents are then used to probe the intricacies of chemical reactions and biological processes.

The synthesis of deuterated drugs and agrochemicals using precursors like this compound is fundamental to modern metabolism studies. When a deuterated drug is administered in a biological system, its metabolic fate can be tracked using mass spectrometry. Because the mass of the deuterated compound is significantly different from its non-labeled counterpart, metabolites containing the deuterium (B1214612) label can be easily distinguished from endogenous molecules. This technique helps researchers identify metabolic pathways, quantify the rate of drug breakdown, and characterize the structure of resulting metabolites. For example, deuterated analogues of drugs like haloperidol and venlafaxine have been synthesized specifically for in vitro and in vivo metabolism studies.

Table 1: Applications of Deuterated Amines in Research

| Research Area | Application of Deuterated Amine | Purpose | Example Compounds (Analogous) |

|---|---|---|---|

| Metabolism Studies | Serve as precursors to labeled bioactive molecules. | To trace and identify metabolites in biological systems using mass spectrometry. | Deuterated Haloperidol, Venlafaxine |

| Quantitative Analysis | Used to synthesize internal standards for GC-MS or LC-MS. | To improve the accuracy and precision of quantifying target analytes in complex matrices. | Deuterated Methadone, Buspirone |

| Mechanistic Chemistry | Incorporated into ligands, catalysts, or substrates. | To probe reaction mechanisms, often by measuring the kinetic isotope effect (KIE). | N/A |

Diisopropylamine (B44863) and its derivatives are known to function as ligands in coordination chemistry and as components of catalysts. By extension, this compound is a valuable tool for developing labeled ligands and catalysts to conduct mechanistic investigations. When a deuterated ligand is used in a catalytic cycle, researchers can determine if a C-H bond (in this case, a C-D bond) on the ligand is involved in any rate-determining steps of the reaction. This is often studied through the kinetic isotope effect (KIE), where the reaction rate is compared between the deuterated and non-deuterated species. A significant difference in rates can provide powerful evidence for a specific reaction mechanism.

Application in Specific Synthetic Transformations

The unique properties of this compound make it useful for studying the mechanisms of fundamental organic reactions.

Selective alkylation of amines is a cornerstone of organic synthesis, but controlling the reaction to achieve mono-alkylation without forming over-alkylated products can be challenging. Research into these reactions can employ deuterated amines to gain mechanistic insight. While specific studies detailing the use of this compound in this context are not prevalent, its application would allow researchers to track the amine fragment through a reaction sequence. Furthermore, it could be used to investigate potential side reactions involving hydrogen (or deuterium) abstraction from the isopropyl groups under certain reaction conditions.

One of the most significant uses of diisopropylamine is as the precursor to Lithium Diisopropylamide (LDA), a strong, non-nucleophilic base widely used in organic synthesis. Consequently, this compound is the direct precursor to its deuterated analogue, LDA-d14.

The deprotonation of this compound with an organolithium reagent like n-butyllithium yields LDA-d14. This deuterated base is an exceptional tool for studying the mechanisms of deprotonation reactions, particularly in the formation of enolates from ketones and esters. Using LDA-d14 in mechanistic studies allows for the precise determination of the role of the base and can help differentiate between competing reaction pathways. The deuterium label serves as a silent marker that does not interfere with the chemical process but provides an analytical signal for tracking the fate of the base and its conjugate acid during the reaction.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Diisopropylamine |

| This compound hydrochloride |

| Disopyramide |

| Haloperidol |

| Venlafaxine |

| Methadone |

| Buspirone |

| Lithium Diisopropylamide (LDA) |

Theoretical and Computational Investigations of Deuterated Diisopropylamine Systems

Density Functional Theory (DFT) Calculations for Mechanistic Proposals

Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of organic reactions. mdpi.com By calculating the energies of reactants, transition states, and products, DFT can provide a detailed, quantitative picture of the reaction pathway, allowing chemists to distinguish between competing mechanisms. For reactions involving diisopropylamine (B44863) and its derivatives, DFT is used to understand how factors like aggregation and solvation control reactivity and selectivity. mdpi.comresearchgate.net

DFT calculations have been crucial in proposing mechanisms for a variety of LDA-mediated reactions, such as lithiations, conjugate additions, and deprotonations. nih.gov These studies have shown that there is no single mechanism; instead, the pathway is highly dependent on the substrate and reaction conditions. nih.govnih.gov

Key insights from DFT-based mechanistic studies include:

Monomer vs. Dimer Reactivity: Calculations can determine whether the reaction proceeds through a lower-energy transition state involving the LDA monomer or the dimer. This is critical, as reactions limited by the rate of deaggregation often proceed via the monomer. nih.gov

Role of Additives: The effect of additives like hexamethylphosphoramide (B148902) (HMPA) on reaction mechanisms has been clarified using DFT. For example, in the lithiation of an imine, calculations support a mechanism involving an ensemble of monomer-based pathways, whereas a conjugate addition reaction was found to proceed via HMPA-solvated dimers. nih.gov

Transition State Geometry: DFT allows for the precise geometric characterization of transition states. This information reveals the nature of bond-forming and bond-breaking processes and can explain the stereochemical outcome of a reaction.

Functional and Basis Set Selection: The accuracy of DFT results depends on the choice of the functional and basis set. For many organic reactions, hybrid functionals like B3LYP and meta-GGA functionals like M06-2X, combined with Pople-style basis sets (e.g., 6-31G(d) or larger), provide a good balance of accuracy and computational cost. mdpi.com

| Reaction Type | Substrate | Conditions | Proposed Mechanism (based on DFT) |

|---|---|---|---|

| Ortholithiation | Aryl Carbamate | THF | Rate-limiting deaggregation followed by reaction via a dimer-based transition state. |

| Conjugate Addition | Unsaturated Ester | THF | Rate-limiting deaggregation via a trisolvated dimer, followed by reaction via a monomer-based pathway. |

| Imine Lithiation | Cyclohexanone Imine | THF/HMPA | Proceeds via an ensemble of monomer-based pathways. |

| Epoxide Deprotonation | Norbornene Epoxide | THF/HMPA | Involves a mixed dimer between LDA and the metalated epoxide intermediate. |

Note: This table summarizes findings from various computational and experimental studies on LDA reactivity, illustrating the mechanistic diversity revealed by DFT calculations. nih.govnih.gov

Quantum Chemical Modeling of Isotopic Effects in Chemical Reactions

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), leads to a change in reaction rate known as the kinetic isotope effect (KIE). wikipedia.org This effect is a powerful tool for probing reaction mechanisms, particularly the nature of the transition state for steps involving hydrogen transfer. nih.gov Quantum chemical modeling is essential for the theoretical prediction and interpretation of KIEs.

The origin of the primary KIE lies in the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. nih.gov A C-D bond has a lower ZPVE because of the greater mass of deuterium. Consequently, more energy is required to break a C-D bond than a C-H bond, resulting in a slower reaction rate for the deuterated compound (a "normal" KIE, where kH/kD > 1). sfu.ca

Quantum chemical models, typically using DFT, can predict KIEs by:

Locating Stationary Points: The geometries of the reactants and the transition state are optimized.

Calculating Vibrational Frequencies: Harmonic frequency calculations are performed for both the light (H) and heavy (D) isotopologues at the reactant and transition state geometries.

Determining ZPVEs: The ZPVE for each species is calculated from the vibrational frequencies. The difference in ZPVE between the reactant and the transition state gives the activation energy.

Predicting the KIE: The ratio of the rate constants (kH/kD) is computed based on the calculated activation energies for the two isotopes.

The magnitude of the predicted KIE provides valuable mechanistic information. For example, a large primary KIE (typically kH/kD of 6–10) suggests that the C-H/C-D bond is being broken in the rate-determining step of the reaction. wikipedia.org Secondary KIEs, where the isotope is not at the bond being broken, are smaller but can provide information about changes in hybridization at the transition state. wikipedia.org Computational studies on amines have shown that β-deuteration increases basicity, an effect attributed to the lowering of the C-D bond's zero-point energy, which can be modeled and quantified. nih.govnih.gov

| Reaction | Computational Method | Theoretical kH/kD | Experimental kH/kD | Interpretation |

|---|---|---|---|---|

| Ascorbate oxidation by TEMPO | PCET Theories | >10 | ~31 (in water-dioxane) | Significant H-tunnelling; H-transfer is rate-controlling. nih.gov |

| Hydride Self-Exchange (XH + X⁺) | Kinetic Model | Variable | 1.5 - 6.0 | KIE depends on the specific hydride donor/acceptor pair. acs.org |

| Amine Basicity (β-deuteration) | DFT | Qualitative Agreement | ΔpKa > 0 | Increased basicity due to ZPVE differences. nih.gov |

Note: This table presents examples of how quantum chemical models are used to predict and interpret kinetic isotope effects in reactions relevant to hydrogen transfer and amine chemistry.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity and isotopic purity of DI-Iso-propyl-D14-amine?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) is critical for verifying the deuteration pattern and positional labeling. Mass spectrometry (MS) should complement NMR to confirm molecular weight and isotopic enrichment (e.g., distinguishing D14 labeling from natural isotopic abundance). Chromatographic methods (GC-MS or LC-MS) ensure purity by detecting unlabeled impurities or degradation products .

- Data Consideration : For reproducibility, report NMR chemical shifts, MS fragmentation patterns, and chromatographic retention times alongside purity thresholds (>99% isotopic purity for kinetic studies) .

Q. How can researchers optimize the synthesis of this compound to minimize isotopic scrambling?

- Methodological Answer : Use deuterated precursors (e.g., D7-isopropyl alcohol) under controlled reaction conditions (low moisture, inert atmosphere) to prevent proton exchange. Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy to detect scrambling early. Post-synthesis, employ quenching agents (e.g., deuterated acids) to stabilize the product .

- Validation : Compare synthetic yields and isotopic fidelity across multiple batches using quantitative NMR or isotope-ratio MS .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence mechanistic studies using this compound in catalytic reactions?

- Methodological Answer : Design experiments to isolate primary vs. secondary KIEs by comparing reaction rates of deuterated and non-deuterated analogs. Use computational modeling (DFT or MD simulations) to correlate observed KIEs with transition-state geometries. For example, in amine-mediated catalysis, primary KIEs (C-D vs. C-H bond cleavage) reveal rate-determining steps, while secondary KIEs reflect steric/electronic changes .

- Data Contradiction : If experimental KIEs conflict with theoretical predictions, re-evaluate solvent effects, isotopic impurity, or competing reaction pathways .

Q. What strategies resolve discrepancies in environmental degradation studies of this compound across varying pH and temperature conditions?

- Methodological Answer : Conduct controlled stability assays using isotopically labeled internal standards (e.g., D14-amine spiked into D0 matrices) to track degradation products. Pair high-resolution MS with stable isotope probing (SIP) to distinguish biotic vs. abiotic degradation pathways. For conflicting data, validate via cross-lab reproducibility studies and meta-analyses of published half-lives .

- Case Example : Conflicting degradation rates in aerobic vs. anaerobic conditions may arise from microbial community differences; use SIP-MS to identify isotope-specific metabolic pathways .

Q. How can researchers design isotope-tracing experiments to distinguish this compound uptake from endogenous amine pools in biological systems?

- Methodological Answer : Combine LC-MS/MS with selective ion monitoring (SIM) to detect D14-specific fragments. Use time-resolved sampling to track isotopic incorporation kinetics. For cell-based studies, employ pulse-chase experiments with deuterium-labeled media and control for natural isotope background via parallel experiments with unlabeled analogs .

- Troubleshooting : If background noise obscures signals, optimize sample preparation (e.g., solid-phase extraction) or use higher-resolution instruments (Orbitrap MS) .

Data Reproducibility and Conflict Analysis

Q. What protocols ensure reproducibility in quantifying this compound in complex matrices (e.g., soil, biological fluids)?

- Methodological Answer : Standardize extraction protocols (e.g., SPE with deuterated solvents) and validate recovery rates using spike-and-recovery experiments. Report matrix effects (ion suppression/enhancement in MS) via post-column infusion studies. Share raw data and calibration curves in supplementary materials .

- Conflict Mitigation : Discrepancies across labs often stem from matrix-specific interferences; interlaboratory round-robin tests can harmonize methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.